5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1447965-93-6
VCID: VC3090239
InChI: InChI=1S/C9H13N3O2S2/c10-9-11-7-3-4-12(5-8(7)15-9)16(13,14)6-1-2-6/h6H,1-5H2,(H2,10,11)
SMILES: C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)N
Molecular Formula: C9H13N3O2S2
Molecular Weight: 259.4 g/mol

5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine

CAS No.: 1447965-93-6

Cat. No.: VC3090239

Molecular Formula: C9H13N3O2S2

Molecular Weight: 259.4 g/mol

* For research use only. Not for human or veterinary use.

5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine - 1447965-93-6

Specification

CAS No. 1447965-93-6
Molecular Formula C9H13N3O2S2
Molecular Weight 259.4 g/mol
IUPAC Name 5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine
Standard InChI InChI=1S/C9H13N3O2S2/c10-9-11-7-3-4-12(5-8(7)15-9)16(13,14)6-1-2-6/h6H,1-5H2,(H2,10,11)
Standard InChI Key SHZUOSYTHCKIMW-UHFFFAOYSA-N
SMILES C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)N
Canonical SMILES C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)N

Introduction

Chemical Structure and Properties

Molecular Structure

5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amine belongs to the broader class of thiazolo[5,4-c]pyridine derivatives. This compound shares structural similarities with other derivatives mentioned in the literature, such as 4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amine and 5-methyl-4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amine . The fundamental structure consists of a thiazole ring fused with a tetrahydropyridine ring, forming the thiazolo[5,4-c]pyridine skeleton. The distinguishing feature is the cyclopropylsulfonyl substituent at position 5, which likely influences its physicochemical properties and potential biological activities.

Physical and Chemical Properties

Based on structural analysis and comparison with related compounds, the following properties can be estimated for 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amine:

PropertyCharacteristic
Physical StateCrystalline solid
Molecular FormulaC10H13N3O2S2
Molecular WeightApproximately 271 g/mol
SolubilityLikely soluble in polar organic solvents (DMSO, methanol)
Functional GroupsPrimary amine, cyclopropyl, sulfonyl, thiazole
Chemical StabilityStable under standard laboratory conditions
Melting PointExpected to be >100°C (estimated)

Structural Relationship to Other Derivatives

The compound represents a member of the tetrahydrothiazolo[5,4-c]pyridine family, which includes several structurally related compounds that differ in their substitution patterns:

CompoundPosition 2Position 5Distinctive Features
5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amineAmineCyclopropylsulfonylBulky cyclopropylsulfonyl group
4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amineAmineHydrogenUnsubstituted at position 5
5-methyl-4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amineAmineMethylSmaller alkyl substituent
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridineBromineHydrogenDifferent functionality at position 2

The cyclopropylsulfonyl group at position 5 distinguishes the target compound from its analogs, potentially conferring unique properties in terms of receptor interactions, metabolic stability, and pharmacokinetic behavior.

Synthesis Pathways

Recent Advances in Synthesis Methodology

Recent research has explored environmentally friendly approaches to thiazolo-pyridine synthesis. One notable advancement is the use of sabinene as a green solvent for the synthesis of thiazolo[5,4-b]pyridine compounds under both thermal and microwave conditions .

Synthesis MethodConditionsTimeYieldAdvantages
Thermal Activation160°C, sabinene solvent16 h66%Simple equipment, reliable yield
Microwave Activation130°C, sabinene solvent2 h64%Significantly reduced reaction time

Analytical Characterization

Spectroscopic Properties

The structural features of 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amine would be expected to give rise to distinctive spectroscopic characteristics:

Analytical TechniqueExpected Key Features
1H NMRSignals for cyclopropyl protons (0.5-1.2 ppm), tetrahydropyridine ring protons (1.5-4.0 ppm), and NH2 protons (5.0-7.0 ppm)
13C NMRCharacteristic signals for thiazole carbons (150-170 ppm), tetrahydropyridine carbons (20-60 ppm), and cyclopropyl carbons (5-20 ppm)
Mass SpectrometryMolecular ion peak around m/z 271, fragmentation patterns reflecting the cyclopropylsulfonyl group and thiazole core
IR SpectroscopyN-H stretching (3300-3500 cm-1), C=N stretching (1600-1650 cm-1), S=O stretching (1300-1350 cm-1 and 1140-1180 cm-1)

Chromatographic Behavior

The compound would likely exhibit characteristic retention behavior in various chromatographic systems:

  • HPLC: Moderate retention on reverse-phase columns due to the balance of polar and non-polar moieties

  • TLC: Moderate mobility in mixed solvent systems containing both polar and non-polar components

  • GC-MS: May require derivatization due to the presence of the primary amine group

Comparative Analysis with Related Compounds

Structural Variations

The structural differences between 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amine and related compounds provide insights into the potential impact of substitution patterns:

CompoundKey Structural FeaturesPotential Impact on Properties
5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amineCyclopropylsulfonyl at position 5, NH2 at position 2Enhanced metabolic stability, unique 3D shape
4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amineNH2 at position 2, unsubstituted at position 5More basic nitrogen at position 5, different hydrogen bonding pattern
5-methyl-4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amineMethyl at position 5, NH2 at position 2Less steric hindrance, increased lipophilicity compared to unsubstituted analog
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridineBromo at position 2, unsubstituted at position 5Potential synthetic intermediate, different electronic properties

Electronic and Conformational Effects

The cyclopropylsulfonyl group in 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amine introduces several important electronic and conformational effects:

  • The sulfonyl group is strongly electron-withdrawing, potentially decreasing the basicity of the adjacent nitrogen

  • The cyclopropyl ring introduces conformational constraint and three-dimensionality

  • The combination creates a distinctive electronic environment that may influence receptor interactions

Current Research Status and Future Directions

Current Research Landscape

Research on thiazolo[5,4-c]pyridine derivatives continues to be active, with recent advances in synthesis methodologies . While specific research on 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amine is limited in the available literature, the broader class of compounds demonstrates ongoing interest in the scientific community.

Challenges and Opportunities

The development and study of 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1, thiazolo[5,4-c]pyridin-2-amine face several challenges and opportunities:

ChallengesOpportunities
Complex multi-step synthesisDevelopment of more efficient synthetic routes
Limited biological activity dataSystematic screening against diverse targets
Understanding structure-activity relationshipsRational design of optimized derivatives
Optimization of physicochemical propertiesFine-tuning substituents for desired properties

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